Cocaethylene

Catalog No.
S586589
CAS No.
529-38-4
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cocaethylene

CAS Number

529-38-4

Product Name

Cocaethylene

IUPAC Name

ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3

InChI Key

NMPOSNRHZIWLLL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Synonyms

benzoylecgonine ethyl ester, coca-ethylene, cocaethylene, ethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ethylcocaine

Canonical SMILES

CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1OC(=O)C3=CC=CC=C3

Marker of Concurrent Cocaine and Alcohol Use

One of the primary applications of cocaethylene in research is as a marker for concurrent cocaine and alcohol use. Identifying this specific metabolite in biological samples like blood or urine provides a strong indication that an individual has recently consumed both substances []. This information is valuable for:

  • Epidemiological studies: Estimating the prevalence of combined cocaine and alcohol use within specific populations [].
  • Clinical assessments: Assisting healthcare professionals in identifying individuals at risk of health complications associated with co-using cocaine and alcohol [].

Investigating Increased Cardiotoxicity

Research suggests that cocaethylene may be significantly more cardiotoxic (damaging to the heart) than cocaine alone []. Studies have shown that cocaethylene can:

  • Increase heart rate and blood pressure to a greater extent than cocaine [].
  • Be over 10 times more cardiotoxic than cocaine in animal models [, ].

Cocaethylene, also known as ethylbenzoylecgonine, is a psychoactive compound formed in the liver when cocaine and ethanol are consumed simultaneously. It is an ethyl ester of benzoylecgonine, which makes it structurally similar to cocaine, the methyl ester of the same compound. Cocaethylene was first synthesized in 1885 and has been recognized for its unique properties since the late 20th century, particularly in relation to its formation from the concurrent use of cocaine and alcohol .

Cocaethylene acts similarly to cocaine by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, resulting in feelings of euphoria, alertness, and increased heart rate []. However, cocaethylene is believed to be more potent than cocaine at inhibiting reuptake, leading to a more intense and potentially dangerous high [].

Cocaethylene poses significant health risks:

  • Increased Toxicity: Studies suggest that cocaethylene can be 18-25 times more toxic than cocaine alone []. This can lead to a heightened risk of seizures, heart attack, stroke, and even sudden death [].
  • Liver Damage: Both cocaine and alcohol can damage the liver, and cocaethylene further exacerbates this effect by putting additional strain on this vital organ [].
  • Prolonged Effects: Cocaethylene has a longer half-life than cocaine, meaning it stays in the system for a longer period, potentially leading to extended negative effects [].

The formation of cocaethylene occurs through a specific metabolic reaction known as transesterification. When cocaine is ingested alongside ethanol, the typical hydrolysis pathway that produces inactive metabolites (benzoylecgonine and ecgonine methyl ester) is altered. Instead, ethanol reacts with cocaine, leading to the production of cocaethylene:

Cocaine+EthanolCocaethylene+Methanol\text{Cocaine}+\text{Ethanol}\rightarrow \text{Cocaethylene}+\text{Methanol}

This reaction primarily involves the enzyme human carboxylesterase 1, which catalyzes the conversion of cocaine into cocaethylene rather than its usual metabolites .

Cocaethylene exhibits pharmacological properties similar to those of cocaine but with notable differences. It acts as a reuptake inhibitor for serotonin, norepinephrine, and dopamine, enhancing neurotransmitter activity in the brain. Cocaethylene has a higher affinity for the dopamine transporter compared to cocaine, which may lead to more intense euphoria and increased cardiotoxicity. Its half-life is significantly longer than that of cocaine—approximately 2.5 hours compared to cocaine's 38 minutes—resulting in prolonged effects .

Studies suggest that cocaethylene may also be more lethal than cocaine alone, with a substantially increased risk of sudden death associated with its use .

Cocaethylene is not synthesized through traditional laboratory methods but rather forms endogenously within the body during the metabolism of cocaine and ethanol. The key pathway involves:

  • Consumption of Cocaine and Ethanol: Both substances enter the bloodstream and are processed by the liver.
  • Transesterification Reaction: In the presence of human carboxylesterase 1, ethanol interacts with cocaine, resulting in the formation of cocaethylene.
  • Metabolism: Cocaethylene can further undergo metabolic processes, but its exact pathways remain less understood compared to those of cocaine .

Research indicates that cocaethylene interacts significantly with various neurotransmitter systems in the brain. It has been shown to inhibit dopamine reuptake more effectively than cocaine itself, potentially leading to heightened feelings of euphoria but also increased risks for cardiovascular complications . Studies have documented that plasma concentrations of cocaethylene can exceed those of cocaine in users who combine these substances, underscoring its potency and risks .

Cocaethylene can be compared to several other compounds that share structural or functional similarities:

CompoundStructure SimilarityPrimary UseUnique Characteristics
CocaineMethyl esterRecreational drugShorter half-life; direct stimulant effects
BenzoylecgonineMetabolite of cocaineMetabolite markerInactive; used primarily in drug testing
Ecgonine methyl esterMetabolite of cocaineMetabolite markerInactive; less psychoactive
EthylphenidateStructural analogAttention deficit disorderUsed therapeutically; different pharmacokinetics

Cocaethylene stands out due to its unique formation process from the combination of two widely used substances (cocaine and alcohol) and its enhanced psychoactive effects coupled with increased cardiotoxicity compared to either parent compound alone .

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

317.16270821 g/mol

Monoisotopic Mass

317.16270821 g/mol

Heavy Atom Count

23

UNII

FJO3071W5Y

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Cocaethylene

Dates

Modify: 2023-08-15

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